molecular formula C17H23N5OS B2624456 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210487-43-6

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2624456
CAS No.: 1210487-43-6
M. Wt: 345.47
InChI Key: PWZGRPKSFWZOQW-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of thiosemicarbazide with carboxylic acid derivatives in the presence of dehydrating agents.

    Attachment of the Piperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used in studies investigating the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, such as oxidoreductases and proteases.

    Modulating Receptors: The compound can bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.

    Inducing Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-methyl-N-(3-(4-benzylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a benzyl group instead of a phenyl group.

    4-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Contains a methyl group on the piperazine ring.

    4-methyl-N-(3-(4-ethylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Features an ethyl group on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZGRPKSFWZOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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